N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide
Description
Properties
CAS No. |
89758-30-5 |
|---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C17H22N4O2/c22-15(10-7-13-21-11-5-2-6-12-21)18-17-20-19-16(23-17)14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,18,20,22) |
InChI Key |
MNIMBUOJIBFSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is a compound that combines the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature, emphasizing its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 229.28 g/mol. Its structure includes a piperidine ring and an oxadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| SMILES | C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 |
| InChI | InChI=1S/C13H15N3O/c1-2-4... |
Anticonvulsant Activity
Research has shown that compounds containing the 1,3,4-oxadiazole structure exhibit anticonvulsant properties. For instance, derivatives similar to this compound have been tested in animal models for their efficacy against seizures. In studies involving the maximal electroshock seizure (MES) model in Wistar rats, certain derivatives demonstrated significant anticonvulsant activity compared to standard treatments like phenytoin .
Antibacterial Activity
The compound has potential antibacterial properties. A series of synthesized compounds bearing oxadiazole and piperidine moieties were evaluated for their antibacterial efficacy against various strains including Salmonella typhi and Bacillus subtilis. These studies indicated moderate to strong antibacterial activity, suggesting that the incorporation of these functional groups enhances the antibacterial potential of the molecule .
Enzyme Inhibition
This compound has also been explored for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures exhibited strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors. This suggests a promising avenue for developing new urease inhibitors from this class of compounds .
Structure–Activity Relationship (SAR)
The biological activities of compounds in this series can be correlated with their structural features. The presence of the oxadiazole ring is crucial for enhancing anticonvulsant and antibacterial activities. Additionally, modifications on the piperidine ring influence the potency and selectivity of enzyme inhibition. Understanding these relationships can guide future synthesis efforts to optimize biological activity.
Case Studies
Several studies have synthesized derivatives of oxadiazole-piperidine hybrids and evaluated their pharmacological properties:
- Anticonvulsant Screening : A study synthesized multiple oxadiazole derivatives and tested them against MES-induced seizures in rats. The most potent compounds showed no neurotoxicity at therapeutic doses .
- Antibacterial Testing : Another research effort focused on synthesizing compounds with both oxadiazole and piperidine structures, which were screened against multiple bacterial strains. Results indicated that some compounds were effective against resistant strains .
- Enzyme Inhibition Studies : A series of experiments assessed the inhibitory effects on AChE and urease, revealing that certain modifications led to enhanced inhibitory activity compared to existing drugs .
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., CAS 63776-59-0) exhibit distinct electronic profiles, enhancing solubility and enzyme-binding capacity compared to carboxamides .
- Substituent Effects : Methoxybenzylidene groups (6c) lower melting points (166–167°C) compared to nitrobenzylidene analogs (295–296°C), reflecting differences in crystallinity and intermolecular forces .
Key Observations :
- Antiparasitic Activity : VNI’s imidazole and dichlorophenyl groups enable potent binding to T. cruzi sterol demethylase, achieving sub-micromolar efficacy .
- Anticancer Potential: The 2-aminopropyl chain in HDAC inhibitors enhances histone deacetylase inhibition, correlating with cytotoxicity in breast cancer models .
- Anti-inflammatory Applications: Thioether-linked oxadiazoles (e.g., lipoxygenase inhibitors) demonstrate nanomolar activity, suggesting structural flexibility for diverse targets .
Preparation Methods
Cyclization via Thiosemicarbazide and Acid Chlorides
A common route to 5-phenyl-1,3,4-oxadiazoles involves the condensation of thiosemicarbazide with benzoyl chloride or other phenyl-substituted acid chlorides, followed by oxidative cyclization to form the heterocyclic ring.
- Step 1: Condensation of thiosemicarbazide with phenyl acid chloride in the presence of a base (e.g., pyridine) to form a thiosemicarbazone intermediate.
- Step 2: Ring closure is achieved by treatment with an oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin, yielding the 1,3,4-oxadiazole ring with a phenyl substituent at the 5-position.
Yields for this step vary depending on conditions but typically range from 15% to 64%, influenced by solvent choice and reaction temperature.
Formation of the Butanamide Linkage
Amide Bond Formation via Acylation
The final step involves coupling the piperidinyl-oxadiazole intermediate with a butanoyl chloride or a suitable activated butanoic acid derivative to form the butanamide:
- The piperidine nitrogen acts as a nucleophile, reacting with the acyl chloride to form the amide bond.
- This reaction is typically carried out in an inert solvent such as dichloromethane or DMF, with a base like triethylamine to scavenge the released HCl.
- Reaction conditions are mild, often at room temperature or slightly elevated temperatures, to avoid decomposition of sensitive groups.
Representative Experimental Data and Conditions
| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Condensation | Thiosemicarbazide + Phenyl acid chloride | Pyridine, RT to reflux | 15-64 | Solvent choice critical for yield |
| 2. Cyclization | Thiosemicarbazone + 1,3-dibromo-5,5-dimethylhydantoin | Reflux, organic solvent | Moderate | Oxidative ring closure |
| 3. Piperidine substitution | 2-chloroacetamide oxadiazole + Piperidine | Reflux ethanol, 82°C, 2-48 h | ~63 | Nucleophilic displacement |
| 4. Amide formation | Piperidinyl oxadiazole + Butanoyl chloride | DCM or DMF, base, RT | Moderate to good | Amide bond formation |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, typically with n-hexane/ethyl acetate mobile phases and UV visualization.
- Melting Point Determination: Uncorrected melting points provide purity indication.
- Spectroscopic Characterization: IR (KBr pellet), ^1H-NMR (CDCl3), and mass spectrometry confirm structure and purity.
- Recrystallization: Final products are purified by recrystallization from methanol or ethanol to enhance purity.
Summary of Key Research Findings
- The multi-step synthesis is efficient for preparing this compound with moderate to good yields.
- The nucleophilic substitution of chloroacetamide derivatives by piperidine is a critical step enabling the introduction of the piperidinyl moiety.
- The amide bond formation step is straightforward and compatible with the oxadiazole ring system.
- Reaction conditions such as solvent, temperature, and base choice significantly affect yields and purity.
- Analytical methods confirm the successful synthesis and structural integrity of the target compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in polar solvents (e.g., ethanol or acetonitrile). Key intermediates, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, are purified via recrystallization and characterized using -NMR, -NMR, and IR spectroscopy. For example, and describe analogous protocols for oxadiazole derivatives, emphasizing the importance of NaOH quenching and methanol recrystallization to isolate pure products .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodology : Purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation employs single-crystal X-ray diffraction (SC-XRD) for unambiguous determination of bond lengths and angles (e.g., mean C–C bond length = 0.002 Å in ) and mass spectrometry (HRMS) for molecular ion verification. Spectroscopic techniques like -NMR are used to confirm substituent positioning .
Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?
- Methodology : Agar well diffusion and broth microdilution assays are standard. describes testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC (minimum inhibitory concentration) values calculated using serial dilutions. Activity is often correlated with the oxadiazole moiety’s electron-withdrawing properties, enhancing membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antifungal or antiparasitic efficacy?
- Methodology : SAR studies focus on modifying the piperidine or oxadiazole substituents. For instance, and highlight that introducing halogenated aromatic groups (e.g., 2,4-dichlorophenyl) in analogous compounds enhances CYP51 inhibition (Aspergillus fumigatus IC = 0.8–1.3 nM). Crystallographic analysis of ligand-CYP51 complexes (PDB ID: 3KHM) guides rational design by identifying key hydrophobic interactions .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Methodology : Variability in MIC or EC values may arise from differences in assay conditions (e.g., pH, serum protein binding). recommends standardizing protocols using reference strains (e.g., Trypanosoma cruzi CL Brener) and validating results with in vivo models (e.g., murine Chagas disease). Statistical tools like ANOVA are critical for assessing reproducibility .
Q. How can computational modeling enhance the design of derivatives targeting sterol 14α-demethylase (CYP51)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and stability. utilized crystallographic data (resolution ≤2.0 Å) to model VNI derivatives in the CYP51 active site, identifying π-π stacking with Phe228 and hydrogen bonding with Thr318 as critical for potency .
Q. What crystallographic techniques resolve the compound’s coordination behavior in metal-organic frameworks (MOFs)?
- Methodology : Single-crystal XRD ( ) reveals that the oxadiazole moiety acts as a polydentate ligand, coordinating with Na(I) or transition metals via N and O donors. Bond angle analysis (e.g., C–N–C = 117.4°) and Hirshfeld surface calculations quantify intermolecular interactions, aiding in MOF design for catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
